molecular formula C10H6N2S4 B12897191 5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)- CAS No. 125113-35-1

5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)-

Cat. No.: B12897191
CAS No.: 125113-35-1
M. Wt: 282.4 g/mol
InChI Key: LORPDCNBXJCIRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H,5’H-2,2’-bi[1,3]dithiolo[4,5-c]pyrrolylidene: is a heterocyclic compound with a unique structure that includes two fused dithiolo rings and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H,5’H-2,2’-bi[1,3]dithiolo[4,5-c]pyrrolylidene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with sulfur sources to form the dithiolo rings. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve the replacement of hydrogen atoms with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Chemistry: In chemistry, 5H,5’H-2,2’-bi[1,3]dithiolo[4,5-c]pyrrolylidene is used as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound has shown promise in biological and medicinal research due to its potential as a bioactive molecule. Studies have explored its use as an inhibitor of specific enzymes and its potential therapeutic effects in treating diseases.

Industry: In industry, the compound is used in the development of organic electronic materials, such as organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Mechanism of Action

The mechanism by which 5H,5’H-2,2’-bi[1,3]dithiolo[4,5-c]pyrrolylidene exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In materials science, its electronic properties are attributed to the conjugated system of the dithiolo and pyrrole rings, which facilitate charge transport.

Comparison with Similar Compounds

    5H-1,3-Dithiolo[4,5-c]pyrrole: A related compound with a similar structure but lacking the bi-dithiolo configuration.

    Tetrathiafulvalene: Another sulfur-containing heterocycle with applications in organic electronics.

Uniqueness: 5H,5’H-2,2’-bi[1,3]dithiolo[4,5-c]pyrrolylidene is unique due to its fused ring system, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for electronic applications.

Properties

CAS No.

125113-35-1

Molecular Formula

C10H6N2S4

Molecular Weight

282.4 g/mol

IUPAC Name

2-(5H-[1,3]dithiolo[4,5-c]pyrrol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole

InChI

InChI=1S/C10H6N2S4/c1-5-6(2-11-1)14-9(13-5)10-15-7-3-12-4-8(7)16-10/h1-4,11-12H

InChI Key

LORPDCNBXJCIRM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN1)SC(=C3SC4=CNC=C4S3)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.